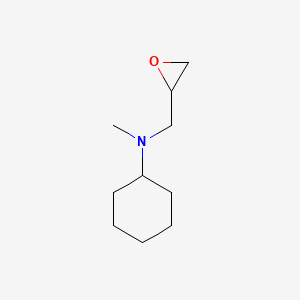
Mannosylamine
Vue d'ensemble
Description
Mannosylamine, also known as 2-(aminomethyl)-2-deoxy-D-mannose, is an amino sugar . It has a molecular formula of C6H13NO5 and a molecular weight of 179.17 g/mol .
Synthesis Analysis
Mannosylamine can be synthesized using various methods. For instance, a practical method for the stereoselective synthesis of β-glycosides of mannosylamine has been reported . The presence of the O-picoloyl group at the C-3 position of a mannosylamine donor can provide high or complete stereocontrol . Another method involves the preparation of N-Octadecyl-D-mannosylamine .Molecular Structure Analysis
The IUPAC name for Mannosylamine is (2R,3S,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol . Its InChI is InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6-/m1/s1 .Physical And Chemical Properties Analysis
Mannosylamine has several computed properties. It has a molecular weight of 179.17 g/mol , a Hydrogen Bond Donor Count of 5 , a Hydrogen Bond Acceptor Count of 6 , and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are 179.07937252 g/mol . It has a Topological Polar Surface Area of 116 Ų and a Heavy Atom Count of 12 .Applications De Recherche Scientifique
Cancer Research and Treatment:
- Mannosylamine analogues have been explored for their potential in cancer treatment. Studies show that certain hexosamine analogues, including mannosylamine derivatives, can inhibit the growth of cancer cells and suppress the expression of cancer-related proteins. For instance, mannosamine analogues have been shown to inhibit the growth of human breast cancer cells and suppress the expression of MUC1, a protein often overexpressed in cancers (Aich et al., 2008).
Allergy Research:
- In the context of food allergies, mannosylated compounds have been studied for their potential to reduce allergic reactions. A study demonstrated that mannosylated egg white can attenuate allergic responses in mice, suggesting potential applications in preventing or treating food allergies (Rupa et al., 2014).
Drug Delivery Systems:
- Mannosylated liposomes are being developed for targeted drug delivery. These liposomes can enhance the delivery of drugs to specific cells, such as macrophages, by exploiting mannose receptors. This approach has been explored for delivering various drugs, including antiviral agents and chemotherapy drugs, to targeted cells or tissues (Pukanud et al., 2009).
Nanomedicine and Vaccine Development:
- Mannose-targeted systems, including mannosylated carriers or nanoparticles, are being investigated for their potential in vaccine delivery and treatment of diseases localized in macrophages and other antigen-presenting cells. These systems are designed to improve the efficacy of vaccines and chemotherapy by targeting mannose receptors (Irache et al., 2008).
Gastrointestinal Health:
- Studies have also explored the effects of mannosylated compounds on gastrointestinal health. For example, konjac mannan oligosaccharides have been investigated for their potential to alleviate constipation and regulate intestinal function (Liu et al., 2019).
Propriétés
IUPAC Name |
(2R,3S,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWOEQFAYSXBRK-RWOPYEJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)N)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914327 | |
| Record name | Hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7388-99-0, 96782-90-0 | |
| Record name | Mannosylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007388990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Methyl(pyridin-4-yl)amino]acetic acid](/img/structure/B3152470.png)











